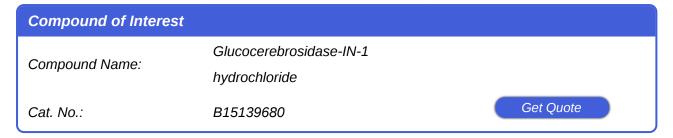




Technical Guide: Biochemical and Physicochemical Properties of Glucocerebrosidase-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the biochemical and physicochemical properties of **Glucocerebrosidase-IN-1** hydrochloride, a potent inhibitor of the enzyme glucocerebrosidase (GCase). This document is intended for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders and neurodegenerative diseases.

Introduction

Glucocerebrosidase-IN-1 hydrochloride is a small molecule inhibitor of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease, a lysosomal storage disorder. Mutations in the GBA1 gene, which encodes GCase, are also a significant genetic risk factor for Parkinson's disease.[1][2] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is linked to the aggregation of α -synuclein, a hallmark of Parkinson's disease.[1][3] **Glucocerebrosidase-IN-1 hydrochloride** serves as a valuable research tool for studying the roles of GCase in these pathologies.

Physicochemical Properties

The following tables summarize the known physicochemical properties of Glucocerebrosidase-IN-1 and its hydrochloride salt.



Table 1: Physicochemical Properties of Glucocerebrosidase-IN-1

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C13H27NO3 | [4] |
| Molecular Weight | 245.36 g/mol | [4] |
| CAS Number | 2279945-76-3 | [4] |
| SMILES | O[C@@H]1INVALID-LINK NCINVALID-LINK[C@H]1O | [5] |

Table 2: Physicochemical Properties of Glucocerebrosidase-IN-1 Hydrochloride

| Property | Value | Source |
|-----------------------|---|--------|
| Molecular Formula | C13H28CINO3 | [6] |
| Molecular Weight | 281.82 g/mol | [6] |
| CAS Number | 2279945-77-4 | [7] |
| Solubility | Soluble in DMSO. Preparation for in vivo studies involves dissolving in DMSO and further dilution with PEG300, Tween 80, and saline/PBS. | [7] |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped with blue ice or at ambient temperature. | [7] |

Note: The IUPAC name and specific melting point for **Glucocerebrosidase-IN-1 hydrochloride** are not readily available in public domain literature.

Biochemical Properties



Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase. Its key biochemical activities are summarized in the table below.

Table 3: Biochemical Properties of Glucocerebrosidase-IN-1 Hydrochloride

| Parameter | Value | Description | Source |
|---------------------|---|---|--------|
| IC50 | 29.3 μΜ | The half maximal inhibitory concentration against glucocerebrosidase. | [8][9] |
| Ki | 18.5 μΜ | The inhibition constant, indicating the binding affinity to glucocerebrosidase. | [8][9] |
| Mechanism of Action | Potent and selective inhibitor of glucocerebrosidase (GCase). | [8][9] | |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **Glucocerebrosidase-IN-1 hydrochloride**.

Glucocerebrosidase (GCase) Activity Assay

This protocol describes a common method to measure GCase activity using a fluorogenic substrate, which can be adapted to determine the IC₅₀ of inhibitors like **Glucocerebrosidase-IN-1** hydrochloride.

Materials:

- Recombinant human GCase
- Glucocerebrosidase-IN-1 hydrochloride

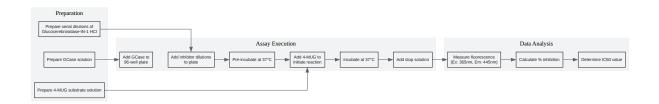


- 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as substrate
- Assay Buffer: 150 mM McIlvaine buffer (citrate-phosphate), pH 5.2, supplemented with 0.1% (w/v) BSA, 0.2% (w/v) sodium taurocholate, and 0.1% (v/v) Triton X-100.[10]
- Stop Solution: 1 M Glycine-NaOH, pH 10.7
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of Glucocerebrosidase-IN-1 hydrochloride in the assay buffer.
- In a 96-well plate, add a fixed amount of recombinant GCase to each well.
- Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
- Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
- Initiate the reaction by adding the 4-MUG substrate to a final concentration of 3.75 mM.[10]
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Stop the reaction by adding the stop solution.
- Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.





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Workflow for GCase Activity Assay.

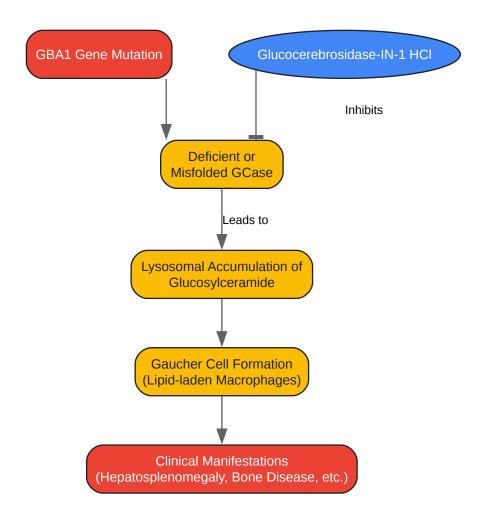
Signaling Pathways and Mechanism of Action

The primary mechanism of action of **Glucocerebrosidase-IN-1 hydrochloride** is the direct inhibition of GCase. This inhibition has significant implications for cellular pathways implicated in Gaucher disease and Parkinson's disease.

GCase Deficiency in Gaucher Disease

In Gaucher disease, deficient GCase activity leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[11][12] This accumulation results in the formation of "Gaucher cells," which infiltrate various organs and lead to the clinical manifestations of the disease.[12]





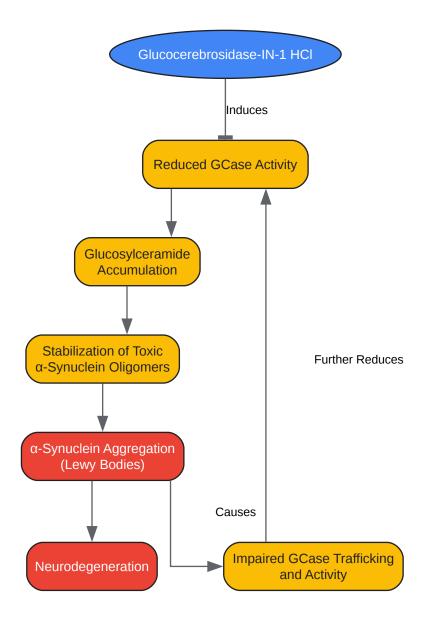
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Pathophysiology of Gaucher Disease.

The GCase and α-Synuclein Bidirectional Pathogenic Loop in Parkinson's Disease

A growing body of evidence suggests a bidirectional pathogenic relationship between GCase and α -synuclein.[1][3] Reduced GCase activity leads to the accumulation of glucosylceramide, which can stabilize toxic oligomeric forms of α -synuclein.[1] Conversely, aggregated α -synuclein can impair the trafficking and activity of GCase, creating a positive feedback loop that exacerbates neurodegeneration.[3][13]





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GCase and α -Synuclein Pathogenic Loop.

Conclusion

Glucocerebrosidase-IN-1 hydrochloride is a critical tool for investigating the biochemical and cellular consequences of GCase inhibition. Its well-defined inhibitory activity allows for the precise study of pathways involved in Gaucher disease and the GBA1-associated risk for Parkinson's disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further research into the specific physicochemical properties, such as its precise solubility in various



solvents and its crystalline structure, will further enhance its application in drug discovery and development.

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